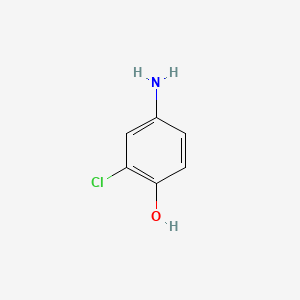

4-Amino-2-chlorophenol

Description

Properties

IUPAC Name |

4-amino-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQSCWSPFLAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192743 | |

| Record name | 3-Chloro-4-hydroxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-52-1 | |

| Record name | 4-Amino-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-hydroxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Amino-2-chlorophenol from p-Chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-chlorophenol, a crucial intermediate in the pharmaceutical and dye industries. The primary synthetic route detailed herein commences from the readily available starting material, p-chlorophenol. This document outlines the core chemical transformations, presents detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflow.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a key intermediate for the production of pharmaceuticals such as the muscle relaxant chlorzoxazone, as well as various dyes and pesticides.[1] The most common and industrially viable method for its preparation involves a two-step process starting from p-chlorophenol:

-

Nitration: The electrophilic aromatic substitution of p-chlorophenol to introduce a nitro group (-NO2) at the position ortho to the hydroxyl group, yielding 4-chloro-2-nitrophenol (B165678).

-

Reduction: The subsequent reduction of the nitro group to an amino group (-NH2) to afford the final product, this compound.

This guide will delve into the specifics of each of these steps, providing a comparative analysis of different methodologies and their associated quantitative outcomes.

Synthetic Pathway Overview

The overall transformation from p-chlorophenol to this compound can be represented by the following reaction scheme:

Caption: Overall synthesis workflow from p-chlorophenol.

Step 1: Nitration of p-Chlorophenol

The introduction of a nitro group onto the p-chlorophenol ring is a critical step. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. Due to the para position being blocked, the nitration occurs selectively at the ortho position relative to the hydroxyl group.

Several nitrating agents and conditions have been reported, each with its own advantages and disadvantages.

3.1. Methodologies and Experimental Protocols

Method A: Nitration using Nitric Acid and Sulfuric Acid

This is a conventional method for aromatic nitration.

-

Protocol:

-

A solution of p-chlorophenol is prepared in a suitable solvent, such as an organic solvent.[1]

-

A pre-configured solution of nitric acid is added to a reaction vessel, and the temperature is controlled between 0 and 60°C.[1]

-

The p-chlorophenol solution is added dropwise to the nitric acid solution over a period of 3 hours, while maintaining the temperature between 20 and 30°C.[1]

-

The reaction mixture is held at this temperature for an additional 1-10 hours to ensure complete reaction.[1]

-

The organic phase is separated, washed with pure water, and the solvent is removed by distillation to yield 4-chloro-2-nitrophenol as a yellow crystalline solid.[1]

-

Method B: Nitration using Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

This method offers a milder alternative to the traditional mixed acid nitration.

-

Protocol: [2]

-

A solid mixture of p-chlorophenol (1.0 mmol) and Bi(NO₃)₃·5H₂O (1.0 mmol) is ground at ambient temperature for less than 5 minutes.

-

Dichloromethane (20 mL) is added to extract the organic compounds, and the insoluble materials are removed by filtration.

-

The filtrate is concentrated, and the product is purified by preparative Thin Layer Chromatography (TLC) using a solvent mixture of diethyl ether and cyclohexane (B81311) (1:4) as the eluent.

-

3.2. Quantitative Data for Nitration

| Method | Reagents | Solvent | Yield | Purity | Reference |

| A | Nitric Acid/Sulfuric Acid | Organic Solvent | Not specified | Not specified | [1] |

| B | Bi(NO₃)₃·5H₂O | Dichloromethane (for extraction) | 88% (grinding), 83% (in acetone) | Not specified | [2] |

Step 2: Reduction of 4-Chloro-2-nitrophenol

The reduction of the nitro intermediate to the corresponding amine is the final step in the synthesis. Various reducing agents can be employed, with the choice often depending on factors such as cost, efficiency, and environmental impact. Common methods include catalytic hydrogenation, metal-acid reductions, and the use of hydrazine (B178648) hydrate (B1144303).

4.1. Methodologies and Experimental Protocols

Method A: Catalytic Hydrogenation with Raney Nickel

This method is widely used in industrial processes.

-

Protocol: [3]

-

A solution of 86.8 g of 2-chloro-4-nitrophenol (B164951) in 200 ml of tetrahydrofuran (B95107) containing 2 g of Raney nickel catalyst is prepared.

-

The mixture is hydrogenated in a Parr shaker at a hydrogen pressure of 50 p.s.i.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

-

Method B: Reduction with Hydrazine Hydrate

This method provides high yields and purity.

-

Protocol: [1]

-

The 4-chloro-2-nitrophenol obtained from the nitration step is mixed with an organic solvent, activated carbon, and a catalyst (e.g., ferric chloride).[1][4]

-

Hydrazine hydrate is added dropwise to the mixture.

-

The reaction is carried out for 2-4 hours.[1]

-

After the reaction, the mixture is cooled, and the precipitated solid is filtered.

-

The solid is then subjected to vacuum drying to obtain the final product.[1]

-

Method C: Reduction with Iron Powder

This is a classical and cost-effective method for nitro group reduction.

-

Protocol:

-

4-chloro-2-nitrophenol is suspended in water or a mixture of water and a solvent like ethanol.

-

Iron powder is added, followed by a small amount of acid (e.g., hydrochloric acid or acetic acid) to activate the iron.

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The hot reaction mixture is filtered to remove the iron and iron oxides.

-

The filtrate is cooled to crystallize the product, which is then collected by filtration and dried.

-

4.2. Quantitative Data for Reduction and Overall Process

| Reduction Method | Catalyst/Reagent | Overall Yield | Product Purity | Reference |

| Hydrazine Hydrate | Ferric Chloride/Activated Carbon | ~86% | >97% | [1] |

| Catalytic Hydrogenation | Raney Nickel | Not specified | Not specified | [3] |

| Hydrazine Hydrate | Ferric trichloride (B1173362) hexahydrate/Activated Carbon | 93.8% | 98.2% | [4] |

Logical Relationships in the Synthesis

The synthesis of this compound from p-chlorophenol involves a series of sequential steps and choices of reagents that can be visualized as a decision tree.

Caption: Decision workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-chlorophenol is a well-established process involving nitration followed by reduction. This guide has detailed various methodologies for each step, providing specific experimental protocols and summarizing the available quantitative data. The choice of a particular method will depend on the specific requirements of the researcher or organization, including considerations of yield, purity, cost, safety, and environmental impact. The provided workflows and data tables serve as a valuable resource for professionals in the fields of chemical research and drug development to make informed decisions in the synthesis of this important chemical intermediate.

References

A Technical Guide to the Synthesis of 4-Amino-2-chlorophenol via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Amino-2-chlorophenol, a key intermediate in the pharmaceutical and dye industries, through the catalytic hydrogenation of 2-chloro-4-nitrophenol (B164951). This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and quantitative data to facilitate laboratory-scale synthesis and process optimization.

Introduction

The selective reduction of the nitro group in 2-chloro-4-nitrophenol to an amino group, without affecting the chloro substituent, is a critical transformation. Catalytic hydrogenation is a widely employed method for this synthesis due to its efficiency and the use of clean reducing agents like hydrogen gas. However, the choice of catalyst and reaction conditions is paramount to prevent undesired side reactions, primarily dehalogenation. This guide explores common catalytic systems and provides a comparative analysis of their performance.

Reaction Pathway

The synthesis of this compound via catalytic hydrogenation follows a two-step process starting from p-chlorophenol. The first step involves the nitration of p-chlorophenol to yield the precursor, 2-chloro-4-nitrophenol. The subsequent and focal step is the selective catalytic hydrogenation of the nitro group.

Comparative Analysis of Catalytic Systems

The selection of the catalyst is a critical parameter that influences the yield, selectivity, and reaction kinetics. Below is a summary of commonly employed catalysts with their respective operational parameters.

| Catalyst | Catalyst Loading | Hydrogen Pressure | Temperature | Solvent(s) | Reaction Time | Selectivity/Yield | Purity |

| Raney Nickel | Not specified | 50 p.s.i. | Not specified | Tetrahydrofuran | Not specified | Not specified | Not specified |

| 1% Pt/C | 0.02–0.16 g | 7–28 atm | 25–40 °C | Not specified | Not specified | Exclusive formation of this compound reported | Not specified |

| Platinum on Carbon | Not specified | up to 5.0 kg/cm ² | up to 95 °C | Water | 5-9 hours | Not specified | Not specified |

| 5% Pd/C | Not specified | Not specified | Not specified | Not specified | 5 hours | 96% selectivity at 87% conversion | Not specified |

Note: The data presented is a synthesis of information from various sources. Direct comparison should be made with caution as other reaction parameters may vary.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

The general workflow for the catalytic hydrogenation of 2-chloro-4-nitrophenol is outlined below. Specific parameters for each catalyst are detailed in the subsequent sections.

Protocol using Raney Nickel

This protocol is based on a literature procedure for the hydrogenation of 2-chloro-4-nitrophenol.

-

Materials:

-

2-chloro-4-nitrophenol: 86.8 g

-

Tetrahydrofuran (THF): 200 ml

-

Raney Nickel catalyst: 2 g

-

Hydrogen gas

-

-

Procedure:

-

In a Parr shaker apparatus, combine the 2-chloro-4-nitrophenol and tetrahydrofuran.

-

Carefully add the Raney nickel catalyst to the solution.

-

Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 p.s.i.[1]

-

Commence shaking and monitor the reaction until the theoretical amount of hydrogen has been consumed.

-

Once the reaction is complete, vent the hydrogen pressure and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The filtrate containing the product can then be concentrated and purified, for example, by crystallization.

-

Protocol using Platinum on Carbon (Pt/C)

This generalized protocol is derived from kinetic studies and patent literature. It is recommended to optimize the parameters for specific laboratory setups.

-

Materials:

-

2-chloro-4-nitrophenol

-

Solvent (e.g., methanol, ethanol, or water)

-

1% or 5% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas

-

Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

-

-

Procedure:

-

Charge a suitable autoclave or pressure reactor with 2-chloro-4-nitrophenol and the chosen solvent.

-

Add the Pt/C catalyst. The loading can range from 0.02 to 0.16 g for kinetic studies, or higher for preparative scale.[2]

-

Seal the reactor, purge with an inert gas, and then with hydrogen.

-

Pressurize with hydrogen to the desired pressure (e.g., 7-28 atm).[2]

-

Heat the reaction mixture to the target temperature (e.g., 25-95 °C) with vigorous stirring.[3]

-

Maintain the reaction for a specified duration (e.g., 0.5-9 hours) or until hydrogen uptake ceases.[3]

-

After cooling and venting, filter the catalyst.

-

The pH of the filtrate can be adjusted to facilitate product isolation.[3] For instance, acidification with HCl followed by neutralization with NaOH can be employed.[3]

-

Isolate the this compound by crystallization or extraction and dry the product.

-

Managing Dehalogenation

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the undesired side reaction of dehalogenation, which leads to the formation of byproducts such as 2-aminophenol.

Strategies to Minimize Dehalogenation:

-

Catalyst Selection: Platinum-based catalysts, such as Pt/C, have been reported to be more selective for the hydrogenation of the nitro group with less dehalogenation compared to palladium catalysts, especially at higher temperatures.[2]

-

Reaction Temperature: Lower reaction temperatures generally favor the selective reduction of the nitro group over dehalogenation. Dechlorination is more prominent at temperatures above 338 K (65 °C) with Pd/γ-Al2O3.[2]

-

Acidic Medium: Conducting the hydrogenation in the presence of an acidic catalytic medium can inhibit dehalogenation. The addition of a small amount of acid, such as hydrochloric acid or phosphoric acid, has been shown to improve the yield and purity of the desired haloaniline.[4]

Conclusion

The synthesis of this compound via catalytic hydrogenation is a well-established and efficient method. The choice of catalyst and the careful control of reaction parameters are crucial for achieving high yields and selectivity. Platinum on carbon catalysts generally offer excellent performance with minimal dehalogenation, particularly when the reaction temperature is controlled. For challenging cases, the addition of an acidic medium can be an effective strategy to suppress the undesired dehalogenation side reaction. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Aqueous Solubility of 4-Amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 4-Amino-2-chlorophenol, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the key factors influencing its solubility, presents available quantitative data, and details experimental protocols for its determination.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO. Its structure, featuring both an amino and a hydroxyl group on a chlorinated benzene (B151609) ring, classifies it as a substituted aminophenol. These functional groups play a significant role in its physicochemical properties, particularly its solubility in aqueous solutions. Understanding the aqueous solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, environmental fate assessment, and toxicological studies.

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is primarily governed by the following factors:

-

pH of the Solution: As an amphoteric molecule, this compound possesses both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. Consequently, its solubility is highly dependent on the pH of the aqueous medium.

-

In acidic solutions , the amino group (-NH₂) can be protonated to form a more soluble cationic species (-NH₃⁺).

-

In alkaline solutions , the hydroxyl group (-OH) can be deprotonated to form a more soluble anionic phenoxide species (-O⁻).

-

The lowest solubility is expected at the isoelectric point, where the net charge of the molecule is zero.

-

-

Temperature: The dissolution of most solid organic compounds in a liquid solvent is an endothermic process. Therefore, the aqueous solubility of this compound is expected to increase with rising temperature.

-

Presence of Co-solvents and Salts: The addition of organic co-solvents, such as ethanol (B145695) or methanol, can increase the solubility of this compound by reducing the polarity of the aqueous medium. The effect of salts can be more complex, leading to either a "salting-in" (increased solubility) or "salting-out" (decreased solubility) phenomenon depending on the nature of the salt.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific experimental data for the aqueous solubility of this compound across a range of temperatures and pH values. However, data for the structurally similar isomer, 2-Amino-4-chlorophenol (B47367), is available and can serve as a useful estimate. The reported aqueous solubility of 2-Amino-4-chlorophenol is 3 g/L at 20°C[1].

Based on the general principles of solubility for aminophenols, the following table provides an estimated overview of the aqueous solubility of this compound under different conditions.

| Parameter | Condition | Estimated Solubility | Rationale |

| Water (near neutral pH) | 20 °C | ~ 3 g/L | Based on the reported solubility of the isomer 2-Amino-4-chlorophenol[1]. |

| Aqueous Acidic Solution | pH < 4 | Increased | Protonation of the amino group enhances solubility. |

| Aqueous Alkaline Solution | pH > 10 | Increased | Deprotonation of the hydroxyl group enhances solubility. |

| Temperature | 40 °C | > 3 g/L | Solubility of organic solids generally increases with temperature. |

Note: The values presented in the table are estimations based on the solubility of a structural isomer and established chemical principles. For precise quantitative analysis, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method . The concentration of the dissolved this compound in the saturated solution can then be quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Thermodynamic Solubility

This protocol describes the determination of the thermodynamic solubility of this compound in aqueous solutions at a specific temperature and pH.

Materials:

-

This compound (high purity)

-

Deionized water

-

Buffer solutions (for pH control)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Aqueous Solutions: Prepare a series of aqueous solutions at the desired pH values using appropriate buffer systems.

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the prepared aqueous solution. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the aqueous solution, taking into account the dilution factor.

HPLC Method for Quantification

This section outlines a general High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantification of this compound. A more sensitive and specific method using tandem mass spectrometry (LC-MS/MS) has also been described for the isomer 2-amino-4-chlorophenol and can be adapted[2].

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

Mechanism of Action of 4-Amino-2-chlorophenol in Renal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chlorophenol (4-A2CP), a halogenated aminophenol, is a recognized nephrotoxicant that selectively damages renal proximal tubular cells. This technical guide delineates the current understanding of the molecular mechanisms underlying 4-A2CP-induced renal cell injury. The primary mechanism involves metabolic bioactivation by renal peroxidases and cyclooxygenases into a reactive quinoneimine intermediate. This metabolite instigates a cascade of cytotoxic events, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and depletion of cellular glutathione. These events culminate in damage to cellular macromolecules, mitochondrial dysfunction, and ultimately, cell death. This document provides a comprehensive overview of the in vivo and in vitro toxicological effects of 4-A2CP, details the key signaling pathways implicated in its nephrotoxicity, and furnishes detailed protocols for relevant experimental assays.

Introduction

Halogenated anilines and their metabolites, including this compound, are compounds of interest in toxicology and drug development due to their potential for inducing organ-specific toxicities. The kidney is a primary target for such compounds due to its high blood flow and concentration of xenobiotic transporters.[1] Understanding the mechanism of action of nephrotoxic agents like 4-A2CP is crucial for predicting and mitigating adverse renal effects of new chemical entities. This guide synthesizes the available scientific literature to provide a detailed examination of the molecular toxicology of 4-A2CP in renal cells.

In Vivo Nephrotoxicity

Administration of this compound to animal models, primarily the Fischer 344 rat, results in acute kidney injury characterized by marked proximal tubular damage.[2] Key indicators of 4-A2CP-induced nephrotoxicity are summarized in Table 1.

| Parameter | Observation | Species/Model | Dosage | Reference |

| Blood Urea Nitrogen (BUN) | Elevated | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |

| Kidney Weight | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |

| Proteinuria | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |

| Glucosuria | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |

| Hematuria | Increased | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |

| Histopathology | Marked proximal tubular damage | Fischer 344 Rat | 0.8 mmol/kg (i.p.) | [2] |

| Lethality | Observed | Fischer 344 Rat | 1.0 mmol/kg (i.p.) | [2] |

In Vitro Effects on Renal Cells

In vitro studies using isolated renal cortical cells (IRCCs) and renal cortical slices have been instrumental in elucidating the direct cytotoxic effects of 4-A2CP on renal cells, independent of systemic metabolic influences. These studies have demonstrated concentration-dependent cytotoxicity, as evidenced by lactate (B86563) dehydrogenase (LDH) release, and interference with key cellular functions.[3][4]

Cytotoxicity

The cytotoxic potential of 4-A2CP in comparison to other aminophenols is presented in Table 2. Notably, 4-A2CP exhibits greater cytotoxicity than its parent compound, 4-aminophenol (B1666318) (4-AP).

| Compound | Concentration (mM) | LDH Release (% of total) | Cell Type | Reference |

| 4-Aminophenol (4-AP) | 0.5 | Not significant | IRCC | [4] |

| 1.0 | ~20% | IRCC | [4] | |

| This compound (4-A2CP) | 0.5 | ~25% | IRCC | [4] |

| 1.0 | ~45% | IRCC | [4] | |

| 4-Amino-3-chlorophenol (4-A3CP) | 0.5 | Not significant | IRCC | [4] |

| 1.0 | Not significant | IRCC | [4] | |

| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 0.5 | ~40% | IRCC | [4] |

| 1.0 | ~60% | IRCC | [4] |

Inhibition of Cellular Functions

4-A2CP has been shown to impair essential functions of renal proximal tubule cells, including organic ion transport and gluconeogenesis.[2]

| Cellular Function | Effect | Minimum Effective Concentration (mM) | In Vitro Model | Reference |

| Organic Anion Uptake | Inhibition | 0.01 - 0.5 | Renal Cortical Slices | [2] |

| Organic Cation Uptake | Inhibition | 0.01 - 0.5 | Renal Cortical Slices | [2] |

| Gluconeogenesis | Inhibition | 0.01 - 0.5 | Renal Cortical Slices | [2] |

Mechanism of Action

The nephrotoxicity of 4-A2CP is a multi-step process initiated by metabolic bioactivation within the renal cells themselves.

Bioactivation Pathway

4-A2CP is metabolized by peroxidases and cyclooxygenases, enzymes abundant in the renal medulla and cortex, to a reactive quinoneimine intermediate. This bioactivation is a critical initiating step in its toxicity. The general pathway is depicted below.

Oxidative Stress

The reactive quinoneimine intermediate can undergo redox cycling, leading to the formation of superoxide (B77818) anion radicals and other reactive oxygen species (ROS). This initiates a state of oxidative stress, characterized by an imbalance between ROS production and the cell's antioxidant capacity. Evidence for the involvement of oxidative stress comes from studies showing that antioxidants can mitigate 4-A2CP-induced cytotoxicity (Table 3).

| Antioxidant/Inhibitor | Effect on 4-A2CP Cytotoxicity | Cell Type | Reference |

| Ascorbate | Attenuation | IRCC | [4] |

| Glutathione | Attenuation | IRCC | [4] |

| N-acetyl-L-cysteine | Attenuation | IRCC | [4] |

| α-tocopherol | No effect | IRCC | [4] |

| DPPD | No effect | IRCC | [4] |

| Mercaptosuccinic acid (Peroxidase inhibitor) | Attenuation | IRCC | [4] |

| Indomethacin (Cyclooxygenase inhibitor) | No attenuation | IRCC | [4] |

The proposed pathway of oxidative stress-induced cell injury is illustrated below.

Apoptosis and Endoplasmic Reticulum (ER) Stress

While direct evidence specifically linking 4-A2CP to the activation of apoptosis and ER stress pathways in renal cells is still emerging, these are well-established mechanisms in drug-induced nephrotoxicity. The oxidative stress and covalent binding of reactive metabolites induced by 4-A2CP are known triggers for both pathways. It is plausible that 4-A2CP toxicity involves the intrinsic (mitochondrial) apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and subsequent caspase activation. Similarly, the accumulation of damaged proteins can lead to ER stress, triggering the unfolded protein response (UPR) and, if unresolved, apoptosis via the activation of CHOP and caspase-12. Further research is needed to definitively map these signaling cascades in the context of 4-A2CP exposure.

Experimental Protocols

Preparation of Isolated Renal Cortical Cells (IRCCs)

Protocol:

-

Anesthetize male Fischer 344 rats according to approved institutional protocols.

-

Perform a midline laparotomy and cannulate the renal artery.

-

Perfuse the kidney with a Ca²⁺-free buffer to remove blood.

-

Switch to a perfusion buffer containing collagenase to initiate tissue digestion.

-

Excise the kidney, remove the renal cortex, and mince it into small pieces.

-

Further incubate the minced tissue in the collagenase-containing buffer with gentle agitation.

-

Filter the resulting cell suspension through a series of nylon meshes to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend them in an appropriate experimental buffer.

-

Assess cell viability using the trypan blue exclusion method. A viability of >85% is typically required for experiments.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Protocol:

-

Prepare a suspension of IRCCs at a concentration of approximately 4 x 10⁶ cells/mL in a suitable buffer.

-

Add 3 mL of the cell suspension to 25 mL Erlenmeyer flasks.

-

For experiments involving inhibitors or antioxidants, pre-incubate the cells with these agents for the desired time.

-

Add 4-A2CP at the desired final concentrations (e.g., 0.5 mM and 1.0 mM) or vehicle control.

-

Incubate the flasks for 60 minutes at 37°C with shaking.

-

At the end of the incubation, take an aliquot of the cell suspension and centrifuge to pellet the cells.

-

Collect the supernatant (for released LDH) and lyse the cell pellet (for total LDH).

-

Determine LDH activity in both fractions using a commercially available LDH assay kit, following the manufacturer's instructions.

-

Express cytotoxicity as the percentage of LDH released into the supernatant relative to the total LDH activity.[4]

Organic Anion Uptake Assay in Renal Cortical Slices

Protocol:

-

Prepare thin (e.g., 0.4 mm) renal cortical slices from Fischer 344 rats using a microtome.

-

Pre-incubate the slices in a buffer solution (e.g., Krebs-Ringer) gassed with 95% O₂/5% CO₂ at 37°C.

-

Transfer the slices to a buffer containing the radiolabeled organic anion substrate (e.g., [³H]p-aminohippurate) and various concentrations of 4-A2CP or other inhibitors.

-

Incubate for a defined period (e.g., 90 minutes) at 25°C.

-

Stop the uptake by transferring the slices to ice-cold buffer and washing them thoroughly.

-

Solubilize the slices and measure the accumulated radioactivity using liquid scintillation counting.

-

Measure the protein content of each slice to normalize the uptake data.

-

Calculate the inhibition of uptake relative to control slices incubated without 4-A2CP.[2]

Caspase-3 Activity Assay

Protocol:

-

Culture renal cells (e.g., primary proximal tubule cells or a suitable cell line) in a multi-well plate.

-

Treat the cells with 4-A2CP at various concentrations and for different time points. Include a positive control for apoptosis induction (e.g., staurosporine).

-

Lyse the cells using a specific lysis buffer provided with a caspase-3 activity assay kit.

-

Determine the protein concentration of the cell lysates.

-

In a new microplate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Calculate the fold-increase in caspase-3 activity relative to untreated control cells.[5][6]

Conclusion

The nephrotoxicity of this compound in renal cells is primarily driven by its metabolic bioactivation to a reactive quinoneimine intermediate. This initiates a cascade of events dominated by oxidative stress, leading to cellular damage and dysfunction. While the precise roles of apoptosis and ER stress in 4-A2CP-induced nephrotoxicity require further investigation, it is highly probable that these pathways are involved as downstream consequences of oxidative damage. The experimental protocols provided in this guide offer a framework for further research into the detailed molecular mechanisms of 4-A2CP and other related nephrotoxicants. A thorough understanding of these mechanisms is essential for the development of safer chemicals and pharmaceuticals and for devising strategies to mitigate drug-induced kidney injury.

References

- 1. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nephrotoxicity of this compound and 2-amino-4-chlorophenol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2.10. Caspase‐3 activity assay [bio-protocol.org]

In Vivo Toxicokinetics of Chlorinated Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated anilines are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential for human exposure and toxicity, a thorough understanding of their behavior in a biological system is crucial for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo toxicokinetics of chlorinated anilines, focusing on their absorption, distribution, metabolism, and excretion (ADME). The primary mechanism of toxicity, the induction of methemoglobinemia, is also discussed in detail.[2] This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for professionals in toxicology and drug development.

Toxicokinetic Profiles

The toxicokinetics of chlorinated anilines are significantly influenced by the number and position of chlorine atoms on the aniline (B41778) ring.[2] Generally, these compounds are readily absorbed and undergo extensive metabolism before being excreted.

Absorption

Chlorinated anilines can be absorbed through oral, dermal, and inhalation routes. Oral absorption is generally rapid and efficient.

Distribution

Following absorption, chlorinated anilines and their metabolites are distributed throughout the body. Studies in Fischer 344 rats have shown that both 2-chloroaniline (B154045) and 4-chloroaniline (B138754) accumulate primarily in the liver, with the kidney also showing significant concentrations.[3] The cytosolic fraction of liver and kidney cells tends to have the highest concentration of radioactivity derived from these compounds.[3] Research suggests that the higher toxicity of 4-chloroaniline compared to 2-chloroaniline may be partly due to its more prolonged and persistent accumulation in target tissues.[3]

Metabolism

The biotransformation of chlorinated anilines is a critical determinant of their toxicity. Metabolism occurs primarily in the liver and involves a series of Phase I and Phase II reactions.

Phase I Reactions:

-

N-hydroxylation: This is a key activation step mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2B1 isozyme, leading to the formation of N-hydroxylamines.[4][5] These metabolites are highly reactive and are directly involved in the induction of methemoglobinemia.

-

Ring Hydroxylation: CYP enzymes also catalyze the hydroxylation of the aromatic ring, a detoxification pathway.[3][6] For instance, a major route of metabolism for p-chloroaniline is ortho-hydroxylation.[6]

-

Dehalogenation: The removal of chlorine atoms from the aromatic ring can also occur, catalyzed by CYP450 enzymes.[3]

Phase II Reactions:

-

N-acetylation: N-acetyltransferases (NATs), particularly NAT2, play a significant role in the metabolism of chlorinated anilines by acetylating the amino group.[7] This is a major pathway for 4-chloroaniline.[8] Genetic polymorphisms in NAT2 can influence the rate of acetylation and, consequently, an individual's susceptibility to toxicity.[7]

-

Sulfation and Glucuronidation: The hydroxylated metabolites and the parent compound can be conjugated with sulfate (B86663) or glucuronic acid to form water-soluble compounds that are more easily excreted.[9] For example, 2-amino-5-chlorophenyl sulfate is a major urinary metabolite of p-chloroaniline in rats, mice, and monkeys.[6]

Excretion

Chlorinated anilines and their metabolites are primarily excreted in the urine.[6][9] Fecal excretion is generally a minor route.[3][9] For instance, in rats administered 2-chloroaniline, over 53% of the dose was excreted in the urine within 24 hours, with less than 1% found in the feces.[9] Similarly, for p-chloroaniline, over 90% of the administered radioactivity is eliminated in the urine across rats, mice, and monkeys.[6]

Quantitative Toxicokinetic Data

The following tables summarize available quantitative toxicokinetic data for various chlorinated anilines. It is important to note that direct comparisons between studies may be limited due to differences in experimental conditions.

Table 1: Pharmacokinetic Parameters of Chloroanilines in Rats Following Oral Gavage

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |

| m-Chloroaniline | 100 | 44,800 (as µmol/L) | 0.75 | - |

| 3,4-Dichloroaniline (B118046) | 8.0 | 16,050 | 6 | ~58 |

| p-Chloroaniline | - | - | - | - |

Table 2: Excretion of Chlorinated Anilines in Male Fischer 344 Rats (24 hours post-dose)

| Compound | Route of Administration | Dose (mmol/kg) | % of Dose in Urine | % of Dose in Feces |

| 2-Chloroaniline | Intraperitoneal | 1.0 | 53.1 | < 1 |

| 4-Chloroaniline | Intraperitoneal | 0.5 or 1.0 | >90 (in multiple species) | < 1 |

Data for 2-chloroaniline is from a study where 53.1% of administered radioactivity was eliminated in urine.[9] Data for 4-chloroaniline indicates greater than 90% of radiocarbon is eliminated through urine in rats, mice, and monkeys.[6]

Table 3: Major Urinary Metabolites of Chloroanilines in Male Fischer 344 Rats

| Parent Compound | Major Metabolite(s) | % of Urinary Radioactivity |

| 2-Chloroaniline | 4-Amino-3-chlorophenyl sulphate | 31.6 |

| 2-Chloroaniline (unchanged) | 16.9 | |

| 4-Amino-3-chlorophenol | 10.8 | |

| N-sulphate of 2-chloroaniline | 18.6 | |

| N-glucuronide of 2-chloroaniline | 8.6 | |

| p-Chloroaniline | 2-Amino-5-chlorophenyl sulfate | Major metabolite |

| p-Chloro-oxanilic acid | Significant in rats | |

| p-Chloroglycolanilide | Significant in rats |

Data for 2-chloroaniline metabolites are percentages of total urinary radioactivity.[9] For p-chloroaniline, 2-amino-5-chlorophenyl sulfate is the major excretion product in rats, mice, and monkeys, while the other listed metabolites are also significant in rats.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of toxicokinetics. The following sections describe typical methodologies for key in vivo studies.

In Vivo Toxicokinetic Study in Rodents (Oral Gavage)

This protocol outlines a typical single-dose oral gavage study in rats to determine the pharmacokinetic profile of a chlorinated aniline.

4.1.1 Animal Model

-

Species: Sprague-Dawley or Fischer 344 rats are commonly used.

-

Sex: Both male and female animals should be included.

-

Acclimatization: Animals should be acclimated to the laboratory conditions for at least 5-7 days prior to the study.[10][11]

4.1.2 Dosing

-

Test Substance Preparation: The chlorinated aniline is typically dissolved or suspended in a suitable vehicle, such as distilled water or corn oil.[1][10]

-

Dose Administration: The test substance is administered via oral gavage using a suitable gavage needle attached to a syringe.[7] The dose volume is calculated based on the most recent body weight of the animal.[10]

-

Dose Levels: At least three dose levels and a vehicle control group are typically used.[11]

4.1.3 Blood Sampling

-

Route: Blood samples are collected from the tail vein or via a cannulated jugular vein.[7]

-

Time Points: Blood is collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[7]

4.1.4 Sample Analysis (HPLC-MS/MS)

-

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying chlorinated anilines and their metabolites in biological matrices.[1][2]

-

Sample Preparation: A liquid-liquid extraction or protein precipitation is typically performed to extract the analytes from the plasma.[1]

-

Chromatographic Separation: A C18 or similar reverse-phase column is commonly used to separate the parent compound and its metabolites.[2][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is often employed.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.[12]

4.1.5 Pharmacokinetic Analysis

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[13]

Methemoglobinemia Assay

Methemoglobinemia is a key toxic endpoint for chlorinated anilines.[2]

4.2.1 Principle This assay is based on the spectrophotometric measurement of methemoglobin (MetHb), which has a characteristic absorbance maximum at 630 nm.[14]

4.2.2 Procedure

-

Blood Collection: Whole blood is collected from treated animals into tubes containing an anticoagulant.[2]

-

Hemolysate Preparation: A small volume of whole blood is mixed with a saponin (B1150181) solution to lyse the red blood cells, and then diluted with a phosphate (B84403) buffer (pH 6.8).[14]

-

Spectrophotometric Measurement: The absorbance of the hemolysate is measured at 630 nm (for MetHb) and 540 nm (for total hemoglobin) against a buffer blank.[14]

-

Calculation: The percentage of methemoglobin is calculated from the absorbance values. Some methods also involve the addition of a reducing agent like sodium dithionite (B78146) to convert MetHb to hemoglobin, with the change in absorbance at 630 nm being proportional to the MetHb concentration.[2]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the in vivo toxicokinetics of chlorinated anilines.

Caption: Simplified metabolic pathway of p-chloroaniline.

Caption: Mechanism of chlorinated aniline-induced methemoglobinemia.

Caption: General workflow for an in vivo toxicokinetic study.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Liquid Chromatography-Tandem Mass Spectrometry Determination of p-Chloroaniline in Gel and Aqueous Chlorhexidine Products Used in Dentistry | Semantic Scholar [semanticscholar.org]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. benchchem.com [benchchem.com]

Biodegradation of Chloroaminophenols in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodegradation pathways of chloroaminophenols (CAPs) in soil environments. Chloroaminophenols, prevalent in industrial effluents from dye and pharmaceutical manufacturing, are toxic and persistent pollutants. Understanding their microbial degradation is crucial for developing effective bioremediation strategies. This document details the aerobic and anaerobic degradation pathways, key microbial players, and relevant enzymatic processes. It also provides detailed experimental protocols for studying CAP biodegradation and presents quantitative data to support research and development efforts.

Aerobic Biodegradation Pathways

The aerobic biodegradation of chloroaminophenols in soil is primarily carried out by bacteria. Two key isomers, 4-chloro-2-aminophenol (4C2AP) and 2-chloro-4-aminophenol (2C4AP), have been the focus of most research. The initial steps in their degradation pathways differ, leading to different intermediate products.

Degradation of 4-Chloro-2-Aminophenol (4C2AP)

The degradation of 4C2AP has been notably studied in Burkholderia sp. RKJ 800, which can utilize it as a sole source of carbon and energy.[1][2] The proposed pathway begins with the enzymatic removal of the amino group.

The key steps are:

-

Deamination: The pathway is initiated by a 4C2AP-deaminase that converts 4C2AP to 4-chlorocatechol (B124253) , releasing an ammonium (B1175870) ion.[1]

-

Ring Cleavage: The resulting 4-chlorocatechol undergoes ortho-cleavage, catalyzed by 4-chlorocatechol-1,2-dioxygenase , to form 3-chloro-cis,cis-muconate (B1234730) .[1][2] This intermediate then enters the tricarboxylic acid (TCA) cycle for complete mineralization.

Degradation of 2-Chloro-4-Aminophenol (2C4AP)

The biodegradation of 2C4AP has been elucidated in Arthrobacter sp. SPG, which also uses it as a sole carbon and energy source.[3][4] This pathway is distinct from that of 4C2AP, primarily in its initial deamination product.

The key steps are:

-

Deamination: A 2C4AP-deaminase catalyzes the conversion of 2C4AP to chlorohydroquinone (CHQ) with the removal of an ammonium ion.[3][4]

-

Dehalogenation: A CHQ-dehalogenase then removes the chlorine atom from CHQ to form hydroquinone (B1673460) (HQ) .[3]

-

Ring Cleavage: The hydroquinone undergoes ring cleavage by hydroquinone dioxygenase to form γ-hydroxymuconic semialdehyde , which is further metabolized.[3]

Anaerobic Biodegradation Pathways

Information on the anaerobic biodegradation of chloroaminophenols is less detailed than for aerobic pathways. However, the general mechanism for anaerobic degradation of chlorophenols involves reductive dehalogenation , where a chlorine atom is replaced by a hydrogen atom.[2][5] This process is often the initial and crucial step, as it reduces the toxicity and recalcitrance of the chlorinated compound, making it more amenable to further degradation.[5] Under methanogenic, sulfate-reducing, or iron-reducing conditions, the resulting aminophenol could potentially be further degraded, though specific pathways for chloroaminophenols under these conditions are not yet well-documented.[2]

Fungal Degradation of Chloroaminophenols

While extensively studied for other chlorophenols, the role of fungi in the degradation of chloroaminophenols in soil is an area requiring more research. White-rot fungi, such as Ganoderma lucidum, are known to degrade a wide range of chlorophenols due to their non-specific extracellular ligninolytic enzymes, including laccases and peroxidases.[6] These enzymes can oxidize phenolic compounds, leading to their degradation.[6] It is plausible that these fungi could also degrade chloroaminophenols in soil, likely through co-metabolism.

Quantitative Data on Chloroaminophenol Biodegradation

The efficiency of chloroaminophenol biodegradation can be influenced by various factors, including the microbial strain, soil type, and environmental conditions.

| Compound | Microorganism | Soil Condition | Initial Concentration | Time for Complete Degradation | Reference |

| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Sterile Soil | 100 ppm | 8 days | [3] |

| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 100 ppm | 10 days | [3] |

| Compound | Microorganism | Soil Condition | Time | Degradation Percentage | Reference |

| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 6 days | 30% | [3] |

| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 7 days | 45% | [3] |

| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 8 days | 65% | [3] |

| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Non-sterile Soil | 9 days | 85% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of chloroaminophenols in soil.

Soil Microcosm Study

Objective: To simulate and monitor the biodegradation of chloroaminophenols in a controlled laboratory soil environment.

Materials:

-

Soil collected from a relevant site (e.g., uncontaminated or previously contaminated).

-

Glass containers (e.g., Mason jars or flasks).

-

Chloroaminophenol stock solution.

-

Sterile deionized water.

-

Bacterial inoculum (if bioaugmentation is being studied).

Procedure:

-

Soil Preparation: Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture. For sterile controls, autoclave the soil.

-

Microcosm Setup: Add a known weight of soil (e.g., 100 g) to each glass container.

-

Contamination: Spike the soil with the chloroaminophenol stock solution to achieve the desired initial concentration (e.g., 100 ppm). Ensure even distribution by thorough mixing.

-

Inoculation (for bioaugmentation studies): Introduce a known concentration of the degrading microorganism (e.g., Arthrobacter sp. SPG at 2 × 10⁸ CFU g⁻¹ soil).[3]

-

Moisture Adjustment: Adjust the soil moisture to a percentage of its water-holding capacity (e.g., 60%) with sterile deionized water.

-

Incubation: Incubate the microcosms at a constant temperature (e.g., 30°C) in the dark.[3] For aerobic studies, ensure adequate aeration by leaving the containers loosely capped or by periodic opening.

-

Sampling: Collect soil samples at regular time intervals (e.g., daily or weekly) for analysis of the chloroaminophenol concentration and its metabolites.

Analytical Methods

Objective: To separate and quantify chloroaminophenols in soil extracts.

Protocol:

-

Extraction:

-

Mix 10 g of soil with 20 mL of a suitable solvent (e.g., methanol (B129727)/water mixture).

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter before injection.[7]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.

-

Detector: UV detector set at a wavelength appropriate for the specific chloroaminophenol isomer.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Quantification: Compare the peak areas of the samples to a calibration curve generated from standards of known concentrations.

Objective: To identify the intermediate products of chloroaminophenol biodegradation.

Protocol:

-

Extraction: Follow the same extraction procedure as for HPLC.

-

Derivatization (if necessary): For polar metabolites, derivatization may be required to increase their volatility for GC analysis. A common method is acetylation using acetic anhydride.[8]

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to elute all compounds. A typical program might be: hold at 50°C for 2 min, ramp to 190°C at 5°C/min, then ramp to 280°C at 10°C/min.[9]

-

Mass Spectrometer: Operate in full scan mode to acquire mass spectra of the eluting peaks.

-

-

Identification: Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and with the spectra of authentic standards if available.

Enzyme Assays

Objective: To measure the activity of the deaminase enzyme responsible for the initial step in chloroaminophenol degradation.

Protocol:

-

Crude Extract Preparation:

-

Grow the bacterial strain in a medium containing the specific chloroaminophenol to induce enzyme expression.

-

Harvest the cells by centrifugation.

-

Resuspend the cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and lyse them by sonication or French press.

-

Centrifuge the lysate to remove cell debris and collect the supernatant as the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing the buffer, the chloroaminophenol substrate, and the crude enzyme extract.

-

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Measurement: Monitor the decrease in the substrate concentration or the formation of the product (e.g., 4-chlorocatechol or chlorohydroquinone) over time using HPLC.

Objective: To measure the activity of the ring-cleavage dioxygenase enzyme.

Protocol:

-

Crude Extract Preparation: Prepare the crude enzyme extract as described for the deaminase assay.

-

Assay Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the catechol or chlorocatechol substrate, and the crude enzyme extract.[10]

-

-

Spectrophotometric Measurement: Immediately monitor the formation of the ring-cleavage product by measuring the increase in absorbance at a specific wavelength. For example, the formation of 3-chloro-cis,cis-muconate from 4-chlorocatechol can be monitored spectrophotometrically.[10]

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Conclusion and Future Directions

The biodegradation of chloroaminophenols in soil is a promising approach for the remediation of contaminated sites. Research has identified key bacterial species and the initial enzymatic steps in the aerobic degradation of 4-chloro-2-aminophenol and 2-chloro-4-aminophenol. However, significant knowledge gaps remain, particularly concerning:

-

Fungal and Anaerobic Degradation: The specific roles of fungi and the detailed pathways of anaerobic degradation of chloroaminophenols are not well understood.

-

Enzymology and Genetics: Further characterization of the enzymes and the genetic basis of the degradation pathways is needed.

-

Field-Scale Applications: Translating laboratory findings into effective, large-scale bioremediation technologies requires further research and development.

Future research should focus on isolating and characterizing more potent degrading microorganisms, elucidating the complete degradation pathways under various environmental conditions, and optimizing the process for in-situ bioremediation applications.

References

- 1. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Aerobic and Anaerobic Degradation of 4-Amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chlorophenol (4A2CP), a halogenated aromatic compound, is a persistent environmental pollutant originating from various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. Its toxicity and recalcitrance necessitate a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the microbial degradation of 4A2CP under both aerobic and anaerobic conditions. It synthesizes current research to detail the metabolic pathways, key microbial players, and the enzymatic machinery involved. Furthermore, this guide presents detailed experimental protocols for studying the degradation of 4A2CP, along with quantitative data to facilitate comparative analysis and future research in bioremediation and drug development.

Aerobic Degradation of this compound

Aerobic biodegradation of this compound is primarily initiated by an oxidative attack, leading to the dearomatization and subsequent mineralization of the compound. A key organism in this process is Burkholderia sp. RKJ 800, which can utilize 4A2CP as its sole source of carbon and energy.[1][2]

Metabolic Pathway

The aerobic degradation of 4A2CP by Burkholderia sp. RKJ 800 proceeds through a novel pathway involving the initial removal of the amino group, followed by ring cleavage.[1][2] The key steps are:

-

Deamination: The pathway is initiated by a deaminase that catalyzes the conversion of this compound to 4-chlorocatechol (B124253), with the release of an ammonium (B1175870) ion.[2]

-

Ortho-Ring Cleavage: The resulting 4-chlorocatechol undergoes intradiol ring cleavage, a reaction catalyzed by the enzyme 4-chlorocatechol 1,2-dioxygenase. This step yields 3-chloro-cis,cis-muconate (B1234730).[1][2]

-

Further Degradation: 3-chloro-cis,cis-muconate is then further metabolized through the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

Quantitative Data

The degradation of this compound by microbial consortia or isolated strains is influenced by various environmental factors.

| Parameter | Value | Organism/System | Reference |

| Degradation Rate | Complete degradation of 40 mg/L in an upflow anaerobic sludge blanket (UASB) reactor with a hydraulic retention time of 12 hours. | Methanogenic consortium | [3] |

| Optimal pH | 7.2 | Anaerobic mixed culture | [4] |

| Optimal Temperature | 30 °C | Anaerobic mixed culture | [4] |

| Inhibition | Degradation is inhibited by the presence of sulfate, nitrate, or ferric (III) ions. | Anaerobic mixed culture | [4] |

Experimental Protocols

A protocol for isolating bacteria capable of degrading this compound, adapted from methods for isolating chlorophenol and butachlor-degrading bacteria.[5][6]

-

Sample Collection: Collect soil or sediment samples from sites contaminated with industrial effluents likely to contain chlorophenols or related compounds.

-

Enrichment Culture:

-

Prepare a mineral salt medium (MSM) containing this compound as the sole carbon source. A typical MSM composition is (g/L): K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 0.5; MgSO₄·7H₂O, 0.2; NaCl, 0.1; CaCl₂, 0.02; and 1 ml of trace element solution.

-

Add 10 g of the soil/sediment sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

-

Incubate at 30°C on a rotary shaker at 150 rpm.

-

After one week, transfer 10 mL of the culture to 90 mL of fresh MSM with 4A2CP. Repeat this subculturing step at least five times to enrich for 4A2CP-degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture and plate onto MSM agar (B569324) plates containing 4A2CP.

-

Incubate the plates at 30°C until distinct colonies appear.

-

Isolate morphologically different colonies and purify by repeated streaking on fresh MSM agar plates with 4A2CP.

-

-

Identification: Identify the purified isolates based on 16S rRNA gene sequencing and phylogenetic analysis.

This protocol is for determining the activity of chlorocatechol 1,2-dioxygenase, a key enzyme in the aerobic degradation pathway.[3][7][8][9][10]

-

Preparation of Cell-Free Extract:

-

Grow the bacterial strain in MSM containing 4A2CP to induce enzyme expression.

-

Harvest the cells in the exponential phase by centrifugation (e.g., 8000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the same buffer and disrupt them by sonication on ice.

-

Centrifuge the sonicate at high speed (e.g., 15000 x g for 30 min at 4°C) to obtain the cell-free extract (supernatant).

-

-

Enzyme Activity Measurement:

-

The assay mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 7.5), 0.1 mM of the substrate (4-chlorocatechol), and an appropriate amount of the cell-free extract.

-

Monitor the formation of the ring cleavage product, 3-chloro-cis,cis-muconate, by measuring the increase in absorbance at 260 nm using a spectrophotometer. The molar extinction coefficient for cis,cis-muconic acid is 16,800 M⁻¹ cm⁻¹.

-

One unit of enzyme activity is defined as the amount of enzyme required to form 1 µmol of product per minute under the assay conditions.

-

Anaerobic Degradation of this compound

Under anaerobic conditions, the degradation of halogenated aromatic compounds typically commences with reductive dehalogenation. While specific studies on the anaerobic degradation of this compound are limited, the pathway can be inferred from studies on related compounds like chloroanilines and chlorophenols.[11][12]

Postulated Metabolic Pathway

The anaerobic degradation of 4A2CP is hypothesized to proceed through the following steps, primarily driven by methanogenic or sulfidogenic microbial consortia:

-

Reductive Dechlorination: The initial and often rate-limiting step is the removal of the chlorine atom from the aromatic ring to yield 2-aminophenol (B121084). This reaction is catalyzed by reductive dehalogenases.

-

Deamination: The resulting 2-aminophenol undergoes deamination to produce phenol.

-

Mineralization: Phenol is then further degraded through carboxylation to benzoate, which is subsequently mineralized to methane (B114726) and carbon dioxide by a consortium of anaerobic bacteria.

Quantitative Data

Data on the anaerobic degradation of this compound is scarce. The following table provides data for related compounds to serve as a reference.

| Parameter | Value | Compound | Organism/System | Reference |

| Degradation Rate | 2.48 ± 0.32 µM/day | 2,3,4-trichloroaniline | Geobacter sp. KT5 | [11] |

| Dechlorination Products | 2,4-dichlorophenol, 4-chlorophenol, phenol | 2,4,6-trichlorophenol | Acclimated sludge | [13] |

| Optimal pH | 7.0 - 7.2 | 2,4,6-trichlorophenol | Methanogenic granules | [14] |

| Optimal Temperature | 35 °C | 2,4,6-trichlorophenol | Methanogenic granules | [14] |

Experimental Protocols

This protocol describes the setup of anaerobic microcosms to study the degradation of this compound in sediment or sludge.

-

Sample and Medium Preparation:

-

Collect anaerobic sludge or sediment from a suitable source (e.g., an anaerobic digester or an anoxic riverbed).

-

Prepare a reduced anaerobic mineral medium. A typical medium contains (per liter): NH₄Cl, 0.5 g; K₂HPO₄, 0.4 g; KH₂PO₄, 0.2 g; MgCl₂·6H₂O, 0.1 g; CaCl₂·2H₂O, 0.05 g; yeast extract, 0.1 g; resazurin (B115843) (redox indicator), 0.001 g; and a reducing agent (e.g., Na₂S·9H₂O, 0.5 g).

-

-

Microcosm Assembly:

-

In an anaerobic chamber or glove box, dispense 50 mL of the sludge/sediment slurry into 120 mL serum bottles.

-

Add the anaerobic mineral medium to a final volume of 100 mL.

-

Spike the microcosms with a stock solution of this compound to the desired final concentration.

-

Seal the bottles with butyl rubber stoppers and aluminum crimp caps.

-

Remove the headspace gas and replace it with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v).

-

-

Incubation and Monitoring:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 35°C).

-

At regular intervals, sacrifice triplicate bottles for analysis.

-

Analyze the liquid phase for the concentration of 4A2CP and potential intermediates using HPLC.

-

Analyze the headspace gas for methane production using a gas chromatograph with a thermal conductivity detector (GC-TCD).

-

Analyze the liquid phase for volatile fatty acids (VFAs) using a gas chromatograph with a flame ionization detector (GC-FID).

-

This protocol outlines the analysis of VFAs, which are key intermediates in anaerobic degradation.[14][15][16]

-

Sample Preparation:

-

Collect a liquid sample from the anaerobic microcosm.

-

Centrifuge the sample to remove solids.

-

Acidify the supernatant to pH < 2 with a strong acid (e.g., phosphoric acid or formic acid) to convert VFA salts to their volatile free acid form.

-

-

GC-FID Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A column suitable for VFA analysis, such as a DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column.

-

Injector: Operate in splitless mode with an injector temperature of around 200-250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 200°C.

-

Detector: FID temperature set at 250-300°C.

-

Carrier Gas: Helium or Nitrogen.

-

Quantification: Use an external standard calibration curve prepared with a mixture of VFA standards (e.g., acetic, propionic, butyric, valeric, and caproic acids).

-

Analytical Methodologies

Accurate monitoring of this compound and its degradation products is crucial for understanding the degradation pathways and kinetics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of this compound and its chlorinated metabolites.[17][18][19]

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid or formic acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280-290 nm for this compound. The wavelength can be optimized for other intermediates.

-

Sample Preparation: Filter aqueous samples through a 0.22 µm syringe filter before injection. For complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup and pre-concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of unknown metabolites. For polar compounds like phenols, derivatization is often required to improve volatility and chromatographic performance.[20][21][22]

-

Derivatization (Silylation):

-

Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization.

-

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless injection at 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a few minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

-

Identification: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Conclusion

The microbial degradation of this compound is a complex process that varies significantly between aerobic and anaerobic environments. Aerobic degradation, exemplified by the pathway in Burkholderia sp. RKJ 800, involves oxidative deamination and subsequent ring cleavage. In contrast, anaerobic degradation is presumed to proceed via reductive dechlorination as the initial step. This guide has provided a detailed overview of these pathways, along with quantitative data and comprehensive experimental protocols to aid researchers in this field. Further research is warranted to isolate and characterize more microbial strains capable of degrading 4A2CP, particularly under anaerobic conditions, and to elucidate the genetic and enzymatic basis of these degradation pathways. Such knowledge is essential for the development of effective bioremediation strategies for environments contaminated with this and other related pollutants.

References

- 1. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]